[(2-CHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL)SULFANYL]METHANIMIDAMIDE
Description
The compound [(2-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)sulfanyl]methanimidamide features a bicyclic inden-1,3-dione core substituted with a chlorine atom at the 2-position and a sulfanyl-methanimidamide group.
Properties
IUPAC Name |
(2-chloro-1,3-dioxoinden-2-yl) carbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-10(16-9(12)13)7(14)5-3-1-2-4-6(5)8(10)15/h1-4H,(H3,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITBCFXFULKWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(SC(=N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2-CHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL)SULFANYL]METHANIMIDAMIDE typically involves multi-step organic reactions. One common method includes the reaction of a suitable indane derivative with a sulfanylating agent, followed by chlorination and subsequent introduction of the amino(imino)methyl group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2-CHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL)SULFANYL]METHANIMIDAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfanyl and chloro groups play a crucial role.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of [(2-CHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL)SULFANYL]METHANIMIDAMIDE involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The chloro group can participate in electrophilic reactions, leading to modifications of biological molecules. These interactions can affect various cellular pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Core Structure Variability: The target compound shares the inden/indan-dione core with 3-chloro-N-phenyl-phthalimide and 2-[(p-chlorophenyl)phenylacetyl]-1,3-indandione, but differs in substituents. The isoindole-dione analog () has a nitrogen-containing heterocycle, altering electronic properties .
Functional Group Impact :
- Chloro Substituents : Chlorine at the 2- or 3-position (as in phthalimides) may influence electrophilic substitution patterns or steric hindrance .
- Sulfanyl Linkage : The sulfur bridge in the target compound could enhance nucleophilicity or metal-binding capacity compared to purely oxygen/nitrogen-based analogs.
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